
Lsd1-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lsd1-IN-13 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. This demethylation process is essential for the modulation of chromatin structure and gene transcription. Inhibitors of LSD1, such as this compound, have gained significant attention in scientific research due to their potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
The synthesis of Lsd1-IN-13 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the yield and purity of the final product. Industrial production methods may involve scaling up the laboratory procedures and employing continuous flow techniques to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Lsd1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Wissenschaftliche Forschungsanwendungen
Lsd1-IN-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of LSD1 in various chemical processes and to develop new synthetic methodologies.
Biology: It is used to investigate the biological functions of LSD1 in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to conventional therapies. It is also being explored for its role in neurodegenerative diseases and other disorders.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
Lsd1-IN-13 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates specific lysine residues on histone proteins, which leads to changes in chromatin structure and gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, resulting in the repression of gene transcription. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9). The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle progression, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Lsd1-IN-13 is unique among LSD1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Tranylcypromine: A non-selective inhibitor of LSD1 that also inhibits monoamine oxidase.
ORY-1001 (Iadademstat): A selective LSD1 inhibitor that is currently in clinical trials for the treatment of acute myeloid leukemia and small cell lung cancer.
GSK-2879552: Another selective LSD1 inhibitor that has shown promise in preclinical studies for the treatment of various cancers. This compound stands out due to its high selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H29N3O2S |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C23H29N3O2S/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17/h1-7,14,17,21-22,24-25H,8-13,15-16H2/t21-,22+/m0/s1 |
InChI-Schlüssel |
DICMSESOTHCHTP-FCHUYYIVSA-N |
Isomerische SMILES |
C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


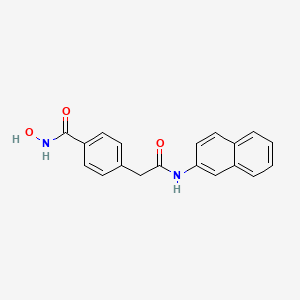

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
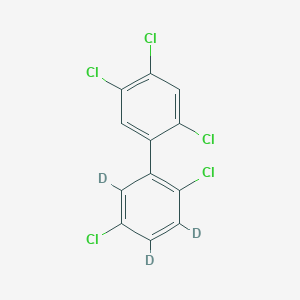
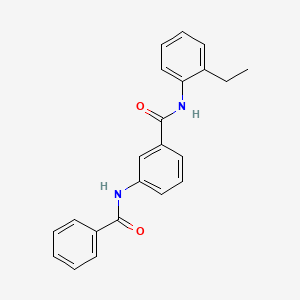
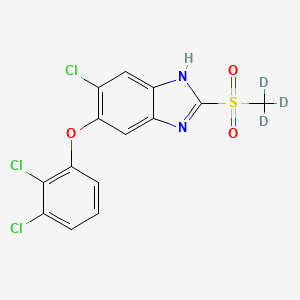
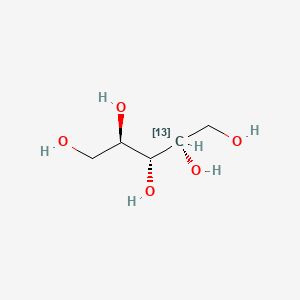
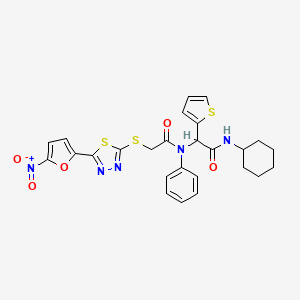
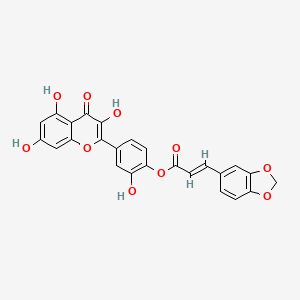
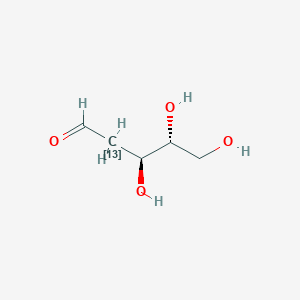
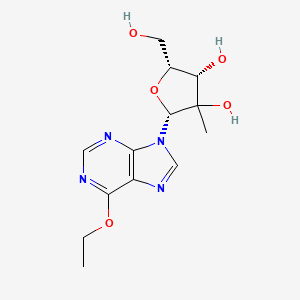
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)


